ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,6-dihydropyridazine-3-carboxylate
Descripción
Ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-methylphenyl group at position 1, a 2-oxo-2-(4-phenylpiperazinyl)ethoxy moiety at position 4, and an ethyl carboxylate ester at position 2. The compound’s structural complexity arises from its piperazine-linked ethoxy side chain, which may enhance receptor-binding affinity due to the phenylpiperazine group’s known pharmacological relevance .
Propiedades
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-3-34-26(33)25-22(17-23(31)30(27-25)21-11-9-19(2)10-12-21)35-18-24(32)29-15-13-28(14-16-29)20-7-5-4-6-8-20/h4-12,17H,3,13-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLKUCWUEABUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . This reaction can be modified to include specific substituents, such as the phenylpiperazine moiety, to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields . Solvent-free conditions and the use of catalysts such as p-toluenesulfonic acid (TsOH) are also common to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and halogenating agents like bromine (Br₂). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, thereby enhancing cognitive function . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity.
Comparación Con Compuestos Similares
Key Observations :
- Piperazine vs. Sulfur Substituents : The target compound’s piperazine-ethoxy group may offer superior receptor-binding capabilities compared to sulfur-containing analogs (e.g., pyridin-2-ylsulfanyl in ), as piperazine is a common pharmacophore in CNS-active drugs.
- Methoxy vs. Methylphenyl : Methoxy groups (e.g., in ) increase polarity, which could reduce bioavailability compared to the target’s 4-methylphenyl substituent.
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is unavailable, insights can be inferred from analogs:
- Antihypertensive Potential: Substituted pyridazines (e.g., 6-oxo-3-phenyl derivatives in ) exhibit antihypertensive activity, suggesting the target compound’s dihydropyridazine core may confer similar effects.
- Receptor Binding : The phenylpiperazine moiety is associated with serotonin (5-HT) and dopamine receptor modulation . This positions the compound as a candidate for neurological or cardiovascular research.
- Metabolic Stability : Ethyl carboxylate esters (as in the target compound) are prone to hydrolysis, whereas amide-linked analogs (e.g., ) may exhibit prolonged half-lives.
Actividad Biológica
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O4 |
| Molecular Weight | 422.48 g/mol |
| CAS Number | Not widely documented |
| IUPAC Name | Ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,6-dihydropyridazine-3-carboxylate |
The compound features a dihydropyridazine core, which is known for various pharmacological activities. The presence of piperazine and phenyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, it exhibited significant cytotoxicity against various cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- A549 cells (lung cancer)
In vitro assays revealed that the compound induced apoptosis in these cell lines, characterized by increased caspase activity and DNA fragmentation. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound also demonstrated antimicrobial activity , particularly against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
Minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 15 µg/mL for certain strains. This suggests that the compound could serve as a lead for developing new antimicrobial agents.
Cholinesterase Inhibition
Another significant biological activity is its potential as a cholinesterase inhibitor , which is relevant in treating neurodegenerative diseases like Alzheimer's. Preliminary studies indicated an IC50 value comparable to known inhibitors such as donepezil. This activity is attributed to the structural features that allow interaction with the active site of cholinesterase enzymes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Modifications on the phenyl and piperazine moieties have been explored to enhance biological activity while reducing toxicity. For example:
- Substituting different alkyl groups on the piperazine ring has shown variations in potency against cancer cell lines.
- Altering the ethoxy group resulted in changes to antimicrobial efficacy.
Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 cells, treatment with ethyl 1-(4-methylphenyl)-6-oxo... resulted in a 70% reduction in cell viability at a concentration of 10 µM over 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
Study 2: Antimicrobial Screening
A screening of various derivatives against Staphylococcus aureus revealed that modifications in the piperazine ring significantly influenced antimicrobial potency. The most effective derivative had an MIC of 10 µg/mL, indicating strong antibacterial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
